molecular formula C18H16F13N3O B11547644 N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide

N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide

Cat. No.: B11547644
M. Wt: 537.3 g/mol
InChI Key: TZISFNSPQIWXNZ-QILCKVHPSA-N
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Description

N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide is a complex organic compound characterized by its unique structure, which includes a diethylamino group, a phenyl ring, and a tridecafluoroheptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide typically involves the condensation of 4-(diethylamino)benzaldehyde with 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Scientific Research Applications

N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide has several applications in scientific research:

Mechanism of Action

The mechanism by which N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide exerts its effects involves interactions with specific molecular targets. The diethylamino group can interact with biological membranes, potentially disrupting their function. The fluorinated chain may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide is unique due to its highly fluorinated chain, which imparts distinct physicochemical properties such as increased hydrophobicity and thermal stability. This makes it particularly valuable in applications requiring robust and durable materials .

Properties

Molecular Formula

C18H16F13N3O

Molecular Weight

537.3 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide

InChI

InChI=1S/C18H16F13N3O/c1-3-34(4-2)11-7-5-10(6-8-11)9-32-33-12(35)13(19,20)14(21,22)15(23,24)16(25,26)17(27,28)18(29,30)31/h5-9H,3-4H2,1-2H3,(H,33,35)/b32-9+

InChI Key

TZISFNSPQIWXNZ-QILCKVHPSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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